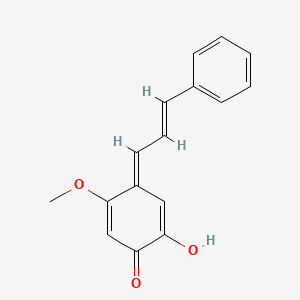

Obtusaquinone

Description

Properties

CAS No. |

21105-15-7 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |

InChI Key |

LUZUAYAKZLCOCQ-BHHNFLQBSA-N |

SMILES |

COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |

Isomeric SMILES |

COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |

Canonical SMILES |

COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |

Synonyms |

obtusaquinone obtusaquinone, (E,E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Obtusaquinone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusaquinone is a naturally occurring quinone methide that has garnered significant interest within the scientific community due to its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the primary natural source of obtusaquinone, detailed methodologies for its extraction and isolation, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source

The principal natural source of obtusaquinone is the heartwood of Dalbergia retusa, a tree species commonly known as cocobolo.[1] This tropical hardwood, native to Central America, is renowned for its dense, durable, and richly colored wood. The heartwood contains a variety of secondary metabolites, including a significant concentration of obtusaquinone, which contributes to the wood's natural resistance to decay and insect infestation.

Extraction and Isolation Protocols

The isolation of obtusaquinone from Dalbergia retusa heartwood involves a multi-step process of extraction and chromatographic purification. While specific high-yield protocols for obtusaquinone are not extensively detailed in the public domain, a general methodology can be constructed based on established techniques for isolating similar compounds from Dalbergia species.

Experimental Protocol: Extraction

-

Material Preparation: The heartwood of Dalbergia retusa is first chipped and then finely ground into a powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered heartwood is subjected to extraction using a sequence of organic solvents with increasing polarity. This stepwise approach facilitates the separation of compounds based on their solubility. Common solvents used for extracting quinones and other phenolic compounds from Dalbergia species include n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol (B129727) or ethanol. Soxhlet extraction or maceration are commonly employed techniques. For instance, a sequential extraction may begin with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents, followed by a more polar solvent such as ethyl acetate or methanol to extract the desired quinones.

Experimental Protocol: Isolation and Purification

-

Crude Extract Fractionation: The crude extract obtained from the solvent extraction is concentrated under reduced pressure. This concentrated extract is then typically subjected to column chromatography for fractionation.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is a common stationary phase for the separation of quinones.

-

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification: Fractions containing obtusaquinone, as identified by TLC analysis against a standard, are pooled and may require further purification. This can be achieved through repeated column chromatography or by using other techniques such as Sephadex LH-20 column chromatography, which separates compounds based on molecular size.

-

Crystallization: The purified obtusaquinone can be crystallized from a suitable solvent system to obtain a highly pure compound.

Illustrative Isolation Workflow

Quantitative Data

The yield of obtusaquinone from Dalbergia retusa heartwood can vary depending on the age of the tree, geographical location, and the extraction and purification methods employed. The following table summarizes representative data for the extraction of compounds from Dalbergia species.

| Extraction Solvent | Typical Yield of Crude Extract (% w/w) | Key Compound Classes Extracted |

| n-Hexane | 1-3% | Lipids, Waxes, Non-polar compounds |

| Dichloromethane | 2-5% | Quinones, Terpenoids |

| Ethyl Acetate | 3-8% | Quinones, Flavonoids, Phenolic compounds |

| Methanol/Ethanol | 5-15% | Polar flavonoids, Glycosides, Tannins |

Note: These are generalized yields for Dalbergia species and may not be specific to obtusaquinone.

Signaling Pathway and Mechanism of Action

Obtusaquinone has been identified as a potent anti-cancer agent that exerts its effects through the induction of oxidative stress and modulation of key cellular signaling pathways. A primary target of obtusaquinone is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Obtusaquinone, being a Michael acceptor, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes. In cancer cells, which often exhibit higher basal levels of reactive oxygen species (ROS), the obtusaquinone-induced surge in ROS, coupled with the modulation of the Nrf2 pathway, can overwhelm the cellular antioxidant capacity, leading to apoptosis.

Keap1-Nrf2 Signaling Pathway

Conclusion

Obtusaquinone, derived from the heartwood of Dalbergia retusa, represents a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide provides a foundational understanding of its natural origin and a generalized framework for its isolation. The elucidation of its mechanism of action through the Keap1-Nrf2 pathway offers a clear rationale for its observed anti-cancer effects. Further research aimed at optimizing isolation protocols and conducting more extensive preclinical and clinical evaluations is warranted to fully explore the therapeutic utility of this fascinating molecule.

References

The Core Mechanism of Obtusaquinone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusaquinone (OBT), a naturally occurring quinone methide, has emerged as a promising antineoplastic agent with demonstrated efficacy against a range of cancer types, including glioblastoma and breast cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core mechanisms of action of obtusaquinone in cancer cells, focusing on its role in inducing oxidative stress, triggering apoptotic pathways, and modulating key cellular signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and professionals in drug development.

Introduction

Cancer cells are characterized by elevated levels of oxidative stress compared to their normal counterparts.[1][6][7] This inherent vulnerability presents a strategic target for therapeutic intervention. Obtusaquinone selectively exploits this biochemical difference, demonstrating potent cytotoxicity against cancer cells while sparing normal cells.[1][2] This document will dissect the molecular underpinnings of OBT's anticancer activity.

Core Mechanism of Action: Induction of Oxidative Stress

The primary mechanism of obtusaquinone's anticancer effect is the rapid induction of intracellular reactive oxygen species (ROS).[1][6][7][8] This surge in ROS overwhelms the cancer cell's antioxidant capacity, leading to a cascade of events culminating in cell death.

-

ROS Accumulation: OBT treatment leads to a swift and significant increase in intracellular ROS levels.[1][6][7][8]

-

Glutathione (B108866) Depletion: The compound causes a downregulation of cellular glutathione (GSH) levels and an increase in its oxidized form (GSSG), indicating a severe disruption of the cellular redox balance.[1][6][7]

-

Antioxidant Rescue: The cytotoxic effects of OBT can be almost completely reversed by co-treatment with antioxidants such as N-acetylcysteine (NAC), confirming that ROS generation is the main driver of its anticancer activity.[1][8]

Signaling Pathway: Obtusaquinone-Induced Oxidative Stress

Caption: Obtusaquinone induces oxidative stress leading to apoptosis.

Induction of Apoptosis

The excessive oxidative stress triggered by obtusaquinone ultimately leads to programmed cell death, or apoptosis.[1][6][7]

-

Caspase Activation: OBT treatment results in the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[1]

-

DNA Damage: The compound induces DNA damage, a potent trigger for apoptosis.[1][6][7][8] This is accompanied by the stabilization of the p53 tumor suppressor protein and the upregulation of the pro-apoptotic gene PUMA.[1][8]

-

p53-Independent Apoptosis: Notably, obtusaquinone's ability to induce apoptosis is not dependent on the p53 status of the cancer cells, as it is effective in both p53-wildtype and p53-mutant cell lines.[1]

-

Endoplasmic Reticulum (ER) Stress: In pediatric high-grade gliomas, OBT has been shown to induce ER stress, which is mechanistically linked to the increase in ROS and contributes to apoptosis.[8]

Modulation of the Keap1-Nrf2 Signaling Pathway

A pivotal discovery in understanding obtusaquinone's mechanism is its interaction with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

-

Covalent Modification of Keap1: Obtusaquinone acts as a cysteine-modifying compound, covalently binding to cysteine residues on Keap1.[2][3][4][5] Keap1 is a key component of the CUL3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation.

-

Keap1 Degradation and Nrf2 Activation: This binding of OBT to Keap1 leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[2][4][5] The degradation of this negative regulator results in the stabilization and activation of Nrf2.[2][4][5]

-

Dual Role of Nrf2 Activation: While Nrf2 activation is typically a pro-survival response to oxidative stress, in the context of high OBT concentrations, the pro-oxidant effects of the compound dominate, leading to apoptosis.[2] At lower doses, OBT-induced Nrf2 activation is more prominent.[2]

Signaling Pathway: Obtusaquinone's Effect on the Keap1-Nrf2 Axis

Caption: Obtusaquinone targets Keap1 for degradation, leading to Nrf2 activation.

Quantitative Data: Cytotoxicity of Obtusaquinone

Obtusaquinone has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Various Cancer Cell Lines | Multiple | ~2.2 (average) | [1] |

| Normal Cell Lines | Non-cancerous | >10 | [1] |

| MDA-MB-231 Br | Breast Cancer | 1.8 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of obtusaquinone.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of obtusaquinone on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of obtusaquinone (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after obtusaquinone treatment.

Protocol:

-

Treat cells with obtusaquinone at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Detection

Objective: To measure the levels of intracellular ROS following obtusaquinone treatment.

Protocol:

-

Treat cells with obtusaquinone for the desired time.

-

Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blotting

Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by obtusaquinone.

Protocol:

-

Lyse obtusaquinone-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, activated caspase-3, p53, PUMA, Keap1, Nrf2, p-ERK, p-c-jun) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Workflow: From Cell Treatment to Data Analysis

Caption: A generalized workflow for studying obtusaquinone's effects.

In Vivo Efficacy

The anticancer effects of obtusaquinone have been validated in preclinical animal models.

-

Glioblastoma Models: In intracranial glioblastoma mouse models, OBT treatment slowed tumor growth and significantly prolonged survival.[1][6][7] The compound has been shown to cross the blood-brain barrier.[5]

-

Breast Cancer Models: In a mouse model of breast cancer, obtusaquinone inhibited tumor growth.[1][6][7]

Conclusion

Obtusaquinone represents a promising natural compound with a multi-faceted mechanism of action against cancer cells. Its ability to induce overwhelming oxidative stress, trigger apoptosis through various pathways, and modulate the Keap1-Nrf2 axis underscores its potential as a therapeutic agent. The selective cytotoxicity towards cancer cells and its in vivo efficacy further warrant its continued investigation and development for clinical applications. This guide provides a foundational understanding of its core mechanisms to aid researchers in this endeavor.

References

- 1. Targeting Cancer Cells With the Natural Compound Obtusaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Targeting cancer cells with the natural compound obtusaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Biological Efficacy of Dalbergia retusa Extracts: A Technical Guide for Drug Discovery and Development

Abstract

Dalbergia retusa, a species of legume tree, has been a subject of interest in phytochemical and pharmacological research due to its rich composition of bioactive compounds. This technical guide provides an in-depth analysis of the biological activities associated with Dalbergia retusa extracts, with a focus on their antifungal, antioxidant, cytotoxic, and anti-inflammatory properties. Detailed experimental methodologies are presented to facilitate the replication and advancement of research in this area. Furthermore, this document summarizes key quantitative data and visualizes relevant biological pathways to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of Dalbergia retusa.

Introduction

The genus Dalbergia encompasses a variety of trees, shrubs, and woody climbers that are widely distributed in tropical and subtropical regions.[1] Traditionally, various species within this genus have been utilized in folk medicine for their purported analgesic, anti-inflammatory, antimicrobial, and antipyretic properties.[1][2] Phytochemical investigations have revealed that Dalbergia species are a rich source of flavonoids, isoflavonoids, quinones, and phenolic compounds, which are believed to be the primary contributors to their biological activities.[1] Dalbergia retusa, in particular, has demonstrated a range of promising pharmacological effects, which are explored in detail in this guide. The heartwood of Dalbergia retusa is known to contain isoflavones.[3]

Phytochemical Composition

The biological activities of Dalbergia retusa extracts are intrinsically linked to their complex phytochemical profile. While a comprehensive analysis of every constituent is beyond the scope of this guide, it is crucial to highlight the major classes of compounds that have been identified and are likely responsible for the observed pharmacological effects. The genus Dalbergia is known to be rich in:

-

Phenolic Compounds: These are a major group of secondary metabolites that contribute significantly to the antioxidant and antifungal properties of the extracts.[4]

-

Flavonoids and Isoflavonoids: These compounds are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][5] Isoflavones, in particular, are characteristic of the Dalbergia genus and are known to interact with various cellular signaling pathways.[3][5]

-

Quinones: These compounds have been identified in Dalbergia species and are known for their antimicrobial and cytotoxic activities.[1]

-

Ketones, Amines, and Aromatic Compounds: Gas chromatography-mass spectrometry (GC-MS) analysis of Dalbergia retusa extract has revealed the presence of these compounds, which likely contribute to its antifungal properties.[4][6]

A general workflow for the phytochemical screening of plant extracts is presented below.

Biological Activities and Experimental Protocols

This section details the key biological activities of Dalbergia retusa extracts and provides comprehensive experimental protocols for their assessment.

Antifungal Activity

Ethanol (B145695) extracts of Dalbergia retusa have demonstrated potent, dose-dependent antifungal activity against the wood-decaying fungus Gloeophyllum trabeum.[4][6] This activity is attributed to the rich content of phenols, ketones, amines, and aromatic compounds in the extract.[4][6]

| Extract Concentration (g/L) | Inhibition Zone Diameter (mm) vs. G. trabeum |

| 0 (Control) | 0 |

| 1 | 9.33 |

| 2 | 12.67 |

| 4 | 15.33 |

| 8 | 18.67 |

Data sourced from a study on the antifungal activity of D. retusa extract.[6]

-

Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium (20% potato, 2% dextrose, 2% agar) according to standard protocols.[6][7]

-

Fungal Culture: Inoculate the PDA medium with Gloeophyllum trabeum and incubate at 28°C for 12 days.[6][7]

-

Spore Suspension Preparation: Collect spores in a 0.05% Tween-80 solution, filter through sterile cotton to remove hyphae, and dilute to a concentration of 10^6 spores/mL.[6][7]

-

Inoculation: Uniformly spread the diluted spore suspension onto the surface of the PDA plates.[6][7]

-

Well Preparation: Create wells of a standard diameter in the agar plates using a sterile cork borer.

-

Extract Application: Add different concentrations of the Dalbergia retusa extract to the wells. Use the solvent of the extract as a negative control.

-

Incubation: Incubate the plates at 28°C and measure the diameter of the inhibition zone around the wells after a specified period. A diameter greater than 7 mm is considered a significant antifungal effect.[6][7]

Antioxidant Activity

Extracts from the Dalbergia genus are known to possess antioxidant properties, primarily due to their high content of phenolic compounds and flavonoids.[2] These compounds can scavenge free radicals, thereby mitigating oxidative stress.

| Species | Assay | IC50 Value |

| Dalbergia odorifera (butein) | Iron-induced lipid peroxidation | 3.3 ± 0.4 µM |

| Dalbergia odorifera (butein) | DPPH | 9.2 ± 1.8 µM |

| Dalbergia sissoo (ethanolic leaf extract) | DPPH | 562.21 µg/mL |

| Dalbergia sissoo (ethanolic leaf extract) | ABTS | 225 µg/mL |

Data compiled from reviews and studies on Dalbergia species.[1][8]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and stored in the dark.[1][4]

-

Sample Preparation: Prepare various concentrations of the Dalbergia retusa extract in a suitable solvent.

-

Reaction Mixture: In a 96-well microplate, add 180 µL of the DPPH working solution to 20 µL of the extract solution at different concentrations. A blank is prepared with the solvent instead of the extract.[1]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][4]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentration.[4]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][4]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][4]

-

Reaction Mixture: In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to 20 µL of the extract solution at various concentrations.[1]

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[1][4]

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][4]

Cytotoxic Activity

Extracts from the Dalbergia genus have shown cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of isoflavonoids and other phenolic compounds that can induce apoptosis and inhibit cell proliferation.

| Species | Cell Line | Assay | IC50 Value |

| Dalbergia latifolia (methanolic extract) | MCF10A (breast cancer) | MTT | 20 µg/mL |

| Dalbergia latifolia (isoliquiritigenin) | MCF10A (breast cancer) | MTT | 10.00 µg/mL |

Data from a study on the cytotoxic activity of D. latifolia.[9]

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with various concentrations of the Dalbergia retusa extract. Include a vehicle control (medium with the same concentration of the solvent used for the extract) and an untreated control.[10]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[10]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of Dalbergia retusa are limited, related species contain compounds like dalbergiones that have been shown to inhibit inflammatory responses.[11] A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a sufficient period before the experiment.

-

Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of the Dalbergia retusa extract.

-

Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.[12][13]

-

Treatment: Administer the vehicle, standard drug, or plant extract to the respective groups, typically orally or intraperitoneally.[12][13]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-treatment, inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12][13]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]

-

Calculation: Calculate the percentage of edema inhibition for the treated groups compared to the negative control group.

Potential Signaling Pathways

The bioactive compounds in Dalbergia retusa extracts, particularly isoflavonoids, likely exert their effects by modulating various cellular signaling pathways. While specific research on D. retusa is ongoing, inferences can be drawn from studies on related compounds and their impact on inflammation and cytotoxicity.

Anti-inflammatory Signaling

The anti-inflammatory effects of compounds found in Dalbergia species may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of the Heme Oxygenase-1 (HO-1) pathway .

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[11]

-

HO-1 Pathway: HO-1 is an enzyme with potent anti-inflammatory properties. Its induction can suppress inflammatory responses. Some dalbergiones from related species have been shown to increase the expression of HO-1.[11]

Cytotoxic Signaling

The cytotoxic effects of isoflavonoids are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest .

-

Apoptosis Induction: Isoflavonoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This can involve the modulation of cyclins and cyclin-dependent kinases (CDKs). Some studies suggest that isoflavones can inhibit the mTOR pathway, a key regulator of cell growth and proliferation.[14]

Conclusion and Future Directions

The extracts of Dalbergia retusa exhibit a compelling array of biological activities, including antifungal, antioxidant, cytotoxic, and potentially anti-inflammatory effects. The rich phytochemical profile, particularly the presence of isoflavonoids and phenolic compounds, underscores its potential as a source for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers to further investigate these properties.

Future research should focus on the isolation and characterization of the specific bioactive compounds responsible for each observed activity. Elucidating the precise molecular mechanisms and signaling pathways affected by Dalbergia retusa extracts will be crucial for their translation into clinical applications. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the safety and efficacy of these extracts in preclinical models. The information compiled herein provides a solid foundation for the continued exploration of Dalbergia retusa as a valuable resource in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytochemical Screening [protocols.io]

- 3. NF-κB Signaling Pathway Diagram [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]

- 6. Anti-fungal Activity of Dalbergia retusa Extract on Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-fungal Activity of Dalbergia retusa Extract on Gloeophyllum trabeum [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism study of isoflavones as an anti-retinoblastoma progression agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Obtusaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Obtusaquinone, a naturally occurring quinone methide, has journeyed from a timber-derived compound with noted antifungal properties to a promising therapeutic agent in the realm of oncology. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of our understanding of its biological activities and mechanisms of action. Particular emphasis is placed on its recent emergence as a potent anti-cancer agent, targeting critical cellular pathways.

Discovery and Initial Characterization

Obtusaquinone was first reported as a natural product isolated from the heartwood of the Central American tree, Dalbergia retusa, commonly known as cocobolo. Early investigations into the chemical constituents of Dalbergia species, prized for their dense and durable wood, led to the identification of a variety of phenolic and quinoidal compounds.

While a 1962 publication by Schulz and Dietrichs mentioned a quinone from Dalbergia retusa as a sensitizing component in wood-related dermatitis, a more definitive characterization of obtusaquinone was presented in a 1972 paper by Jurd, Stevens, and Manners in Tetrahedron Letters. This seminal work detailed the isolation and structure elucidation of the compound.

Isolation and Structure Elucidation

The initial isolation of obtusaquinone from Dalbergia retusa heartwood involved classical natural product chemistry techniques.

Experimental Protocol: Isolation of Obtusaquinone from Dalbergia retusa

A detailed protocol based on early methods would have likely involved the following steps:

-

Extraction: Dried and powdered heartwood of Dalbergia retusa was subjected to extraction with a non-polar solvent such as hexane (B92381) or benzene (B151609) to remove lipids and other non-polar constituents. This was followed by extraction with a more polar solvent like acetone (B3395972) or methanol (B129727) to isolate the phenolic and quinoidal compounds.

-

Solvent Partitioning: The crude extract was then partitioned between immiscible solvents of varying polarities (e.g., chloroform (B151607) and water) to achieve a preliminary separation of compounds based on their polarity.

-

Chromatography: The fraction containing obtusaquinone was further purified using column chromatography over silica (B1680970) gel. Elution with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), allowed for the separation of individual compounds.

-

Crystallization: The fractions containing the purified obtusaquinone were concentrated, and the compound was crystallized from a suitable solvent system to yield a pure crystalline solid.

The structure of obtusaquinone was elucidated using a combination of spectroscopic techniques available at the time, including UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.

| Spectroscopic Data for Obtusaquinone | |

| Technique | Observed Characteristics |

| UV-Visible Spectroscopy | Absorption maxima consistent with a quinone methide chromophore. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton and Carbon-13 NMR provided the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule. |

| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation pattern, confirming the elemental composition. |

Initial Biological Activity: Antifungal Properties

Early research on obtusaquinone and related compounds from Dalbergia species noted their biological activity, particularly their antifungal properties.[1] This is consistent with the traditional use of cocobolo wood, which is known for its natural resistance to decay and insect attack. The exact mechanism of its antifungal action was not extensively studied at the time but was presumed to be related to its reactive quinone methide structure.

Emergence as an Antineoplastic Agent

For several decades, obtusaquinone remained a relatively obscure natural product. However, in the early 21st century, it was "rediscovered" through a small molecule drug screening assay aimed at identifying compounds with anti-cancer activity.[1] This marked a significant shift in the research focus towards its potential as a therapeutic agent for cancer.

Subsequent studies revealed that obtusaquinone exhibits potent cytotoxicity against various cancer cell lines, with a particularly promising activity against glioblastoma (GBM), a highly aggressive and difficult-to-treat brain tumor.[1]

Mechanism of Action in Cancer

Intensive research into the anticancer properties of obtusaquinone has elucidated a multi-faceted mechanism of action centered on the induction of oxidative stress and the modulation of the Keap1-Nrf2 signaling pathway.[2]

Induction of Reactive Oxygen Species (ROS)

Obtusaquinone treatment leads to a rapid increase in intracellular reactive oxygen species (ROS) levels in cancer cells.[1] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, which ultimately triggers apoptotic cell death.[1]

Experimental Protocol: Quantification of Intracellular ROS

A common method for measuring intracellular ROS levels involves the use of fluorescent probes:

-

Cell Culture: Cancer cells (e.g., U87 glioblastoma cells) are cultured in appropriate media.

-

Probe Loading: Cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Obtusaquinone Treatment: The cells are then treated with varying concentrations of obtusaquinone for a specified period.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Targeting the Keap1-Nrf2 Signaling Pathway

A key molecular target of obtusaquinone is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Nrf2 is a master regulator of the antioxidant response, and its activation can protect cells from oxidative stress.

Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. Obtusaquinone, being a cysteine-modifying compound, covalently binds to specific cysteine residues on Keap1.[2] This modification leads to the degradation of Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[2] While Nrf2 activation is generally protective, in the context of the high oxidative stress already induced by obtusaquinone in cancer cells, this pathway modulation contributes to the overall cellular stress and eventual cell death.

Signaling Pathway: Obtusaquinone-mediated Keap1-Nrf2 Modulation

Caption: Obtusaquinone binds to Keap1, leading to its degradation and subsequent Nrf2 activation.

Experimental Protocol: Keap1-Nrf2 Pathway Analysis

The modulation of the Keap1-Nrf2 pathway by obtusaquinone can be assessed using several techniques:

-

Western Blotting:

-

Treat cancer cells with obtusaquinone for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Probe the resulting blot with antibodies against Keap1, Nrf2, and downstream targets of Nrf2 (e.g., HO-1, NQO1).

-

A decrease in Keap1 levels and an increase in Nrf2 and its target proteins would indicate pathway activation.

-

-

Immunofluorescence:

-

Treat cells grown on coverslips with obtusaquinone.

-

Fix and permeabilize the cells.

-

Incubate with an antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of Nrf2 using fluorescence microscopy. An accumulation of Nrf2 in the nucleus indicates its activation.

-

In Vivo Efficacy in Preclinical Models

The promising in vitro activity of obtusaquinone has been validated in preclinical animal models of cancer, particularly glioblastoma.

Experimental Protocol: Glioblastoma Xenograft Mouse Model

-

Cell Implantation: Human glioblastoma cells (e.g., U87 or patient-derived xenograft cells) are stereotactically implanted into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Obtusaquinone Administration: Once the tumors are established, mice are treated with obtusaquinone, typically via intraperitoneal injection, on a defined schedule.

-

Efficacy Assessment: The effect of obtusaquinone on tumor growth is assessed by measuring changes in tumor volume over time. Survival of the treated mice is also a key endpoint.

| In Vivo Efficacy of Obtusaquinone in Glioblastoma Models | |

| Parameter | Observation |

| Tumor Growth | Significant inhibition of tumor growth in obtusaquinone-treated mice compared to control groups.[1] |

| Survival | Statistically significant prolongation of survival in mice receiving obtusaquinone treatment.[1] |

| Toxicity | Generally well-tolerated at therapeutic doses with no significant signs of toxicity.[1] |

Synthesis of Obtusaquinone

While obtusaquinone is a natural product, synthetic routes have been explored to provide a reliable source of the compound for research and to enable the synthesis of analogs with potentially improved properties. The total synthesis of obtusaquinone and other quinone-based natural products often involves multi-step reaction sequences.

Logical Workflow: General Retrosynthetic Approach to Obtusaquinone

Caption: A simplified retrosynthetic analysis of obtusaquinone.

Detailed synthetic protocols are often complex and can be found in specialized organic chemistry literature.

Future Directions and Conclusion

Obtusaquinone has evolved from a natural curiosity to a promising lead compound in cancer drug development. Its ability to induce oxidative stress and modulate the Keap1-Nrf2 pathway provides a compelling rationale for its selective cytotoxicity against cancer cells.

Future research will likely focus on:

-

Analog Development: Synthesizing and evaluating analogs of obtusaquinone with improved solubility, stability, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of obtusaquinone with other anticancer agents, such as chemotherapy and radiation therapy.

-

Clinical Translation: Moving obtusaquinone or its optimized analogs into clinical trials to evaluate their safety and efficacy in cancer patients.

References

The Role of Obtusaquinone in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which obtusaquinone (OBT), a natural quinone methide, induces oxidative stress, with a focus on its implications for cancer therapy. This document details the core signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating OBT and similar compounds.

Executive Summary

Obtusaquinone (OBT) is a potent antineoplastic agent that has demonstrated significant activity in various cancer models, including glioblastoma and breast cancer.[1][2][3] Its primary mechanism of action involves the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][5] OBT's ability to selectively target cancer cells, which often exhibit higher basal levels of oxidative stress compared to normal cells, makes it a promising candidate for therapeutic development.[4]

This guide elucidates the direct interaction of OBT with the Keap1-Nrf2 pathway, a critical regulator of cellular redox homeostasis.[1][5] We will explore how OBT's cysteine-modifying properties lead to the degradation of Keap1, subsequent activation of Nrf2, and the downstream consequences of this activation.[1][2][5] Furthermore, this document will cover OBT's role in elevating intracellular ROS, inducing DNA damage, and ultimately triggering apoptotic cell death.[4][6]

Core Mechanism: Targeting the Keap1-Nrf2 Pathway

The central mechanism of OBT-induced oxidative stress lies in its ability to modulate the Keap1-Nrf2 signaling pathway.[1][5] Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is negatively regulated by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][7]

Obtusaquinone acts as a cysteine-modifying compound, covalently binding to cysteine residues on Keap1.[1][2][3][5] This interaction leads to the ubiquitination and proteasomal degradation of Keap1 itself.[1][5] The degradation of its primary negative regulator allows Nrf2 to stabilize, accumulate in the nucleus, and activate the transcription of genes containing the Antioxidant Response Element (ARE).[1][5][8]

While Nrf2 activation is typically a protective response to oxidative stress, sustained and high-level activation by compounds like OBT can have dual effects. At lower doses, it may promote cell survival; however, at higher, therapeutically relevant concentrations, OBT acts as a potent pro-oxidant, overwhelming the cell's antioxidant capacity and leading to cytotoxicity, particularly in cancer cells that are already under high oxidative stress.[1][4]

Quantitative Effects on Oxidative Stress Markers

Treatment of cancer cells with obtusaquinone leads to measurable changes in key markers of oxidative stress. The following tables summarize quantitative data from studies on various cancer cell lines.

Table 1: Obtusaquinone-Induced ROS Production and Cytotoxicity

| Cell Line | OBT Concentration | Time (hours) | Parameter Measured | Fold Change vs. Control | Reference |

| U87 (Glioblastoma) | 5 µM | 1 | Intracellular ROS | ~2.5 | [4] |

| U251 (Glioblastoma) | 5 µM | 1 | Intracellular ROS | ~2.0 | [4] |

| MDA-MB-231 (Breast) | 7.5 mg/kg (in vivo) | 96 | HO1 mRNA | ~7.0 | [5] |

| U87 (Glioblastoma) | 5 µM | 16 | Caspase 3/7 Activity | ~3.5 | [4] |

Table 2: IC₅₀ Values of Obtusaquinone in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 24h | Reference |

| U87 | Glioblastoma | ~2.5 | [4] |

| U251 | Glioblastoma | ~3.0 | [4] |

| Gli36 | Glioblastoma | ~1.5 | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | [1] |

Note: IC₅₀ values can vary depending on the specific assay and incubation time used.

Downstream Signaling and Apoptosis Induction

The significant increase in intracellular ROS levels triggered by OBT activates cellular stress pathways and causes substantial DNA damage, ultimately culminating in apoptosis.[4] This process is often independent of p53 status, making OBT effective against a broader range of tumors.[4] The pro-apoptotic effects of OBT are demonstrated by increased Annexin V staining and activation of effector caspases like caspase-3 and caspase-7.[4]

Furthermore, OBT-induced oxidative stress can lead to the activation of other stress-related kinases, such as ERK, and induce endoplasmic reticulum (ER) stress, which provides an additional pathway to apoptosis.[6] The central role of ROS in OBT's mechanism is confirmed by experiments showing that co-treatment with antioxidants like N-acetylcysteine (NAC) can almost completely reverse its cytotoxic effects.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of obtusaquinone on oxidative stress and cell viability.

Measurement of Intracellular ROS Levels

Principle: This protocol utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

H₂DCFDA (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (phenol red-free recommended for fluorescence assays)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and treat the cells with various concentrations of OBT (and vehicle control) in fresh medium for the desired time (e.g., 1-4 hours). Include a positive control (e.g., 100 µM H₂O₂) for ROS induction.

-

Probe Loading: After treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in PBS or serum-free medium to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

-

Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear plates

Procedure:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with a serial dilution of OBT for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol focuses on detecting markers of apoptosis, such as cleaved caspase-3 and PARP, and key proteins in the Nrf2 pathway, like Keap1 and Nrf2.[11][12]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Keap1, anti-Nrf2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells in 6-well plates with OBT. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After final washes, apply ECL substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

Obtusaquinone represents a compelling natural product with significant potential in oncology. Its well-defined mechanism of inducing oxidative stress through the targeted degradation of Keap1 provides a clear rationale for its potent and selective anticancer activity. The data overwhelmingly support a model where OBT-induced ROS production is the primary driver of DNA damage, cellular stress, and subsequent apoptotic cell death in cancer cells.

For drug development professionals, OBT serves as an important lead compound. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of OBT and its analogs in preclinical models to optimize stability, solubility, and bioavailability.[1][3]

-

Combination Therapies: Investigating the synergistic potential of OBT with other chemotherapeutic agents or radiation therapy.

-

Biomarker Discovery: Identifying biomarkers that could predict tumor sensitivity to OBT, potentially based on the basal redox state or Keap1/Nrf2 pathway status of the cancer cells.

By leveraging the methodologies and understanding outlined in this guide, researchers can further unravel the therapeutic potential of targeting oxidative stress pathways with novel compounds like obtusaquinone.

References

- 1. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Cancer Cells With the Natural Compound Obtusaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Molecular Targets of Obtusaquinone in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound cellular and genetic heterogeneity contributes significantly to therapeutic resistance and poor patient outcomes. In the quest for novel therapeutic agents, natural compounds have emerged as a promising source of inspiration. Obtusaquinone (OBT), a quinone methide extracted from the heartwood of Dalbergia retusa, has demonstrated significant antineoplastic activity against glioblastoma. This technical guide provides a comprehensive overview of the molecular targets of obtusaquinone in glioblastoma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Oxidative Stress

The primary mechanism by which obtusaquinone exerts its cytotoxic effects on glioblastoma cells is through the induction of oxidative stress.[1][2] This is achieved by a rapid increase in intracellular reactive oxygen species (ROS) and a concurrent downregulation of cellular glutathione (B108866) levels, a key antioxidant.[1] This surge in oxidative stress is believed to be the central event that triggers a cascade of downstream cellular responses, ultimately leading to apoptosis.[1][2] The pro-oxidant activity of OBT appears to be more selective for cancer cells, which often exhibit higher basal levels of oxidative stress compared to normal cells, thus providing a potential therapeutic window.[1][2]

Key Molecular Targets and Signaling Pathways

Obtusaquinone's induction of oxidative stress leads to the modulation of several critical signaling pathways and the direct interaction with specific molecular targets within glioblastoma cells.

The Keap1-Nrf2 Pathway

A pivotal molecular target of obtusaquinone is the Kelch-like ECH-associated protein 1 (Keap1), a cysteine-rich protein that acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] OBT has been shown to bind to cysteine residues on Keap1.[3][4] This interaction promotes the ubiquitination and subsequent proteasomal degradation of Keap1.[3][4] The degradation of Keap1 liberates Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes. While Nrf2 activation is typically a pro-survival response, the overwhelming oxidative stress induced by higher doses of OBT appears to override this protective mechanism, pushing the cell towards apoptosis.[4]

Endoplasmic Reticulum (ER) Stress

The substantial increase in ROS caused by obtusaquinone leads to the accumulation of misfolded proteins within the endoplasmic reticulum, triggering ER stress.[5][6] This state of cellular stress is a significant contributor to OBT-induced apoptosis in pediatric high-grade gliomas.[5][6] The ER stress response is a key mechanistic link between ROS accumulation and the subsequent activation of apoptotic pathways.[5]

The p53 and Apoptotic Pathways

Obtusaquinone treatment leads to the stabilization of the tumor suppressor protein p53 and an increase in the expression of its downstream pro-apoptotic target, p53-upregulated modulator of apoptosis (PUMA).[1][5] This suggests an activation of the intrinsic apoptotic pathway. Furthermore, OBT has been shown to induce apoptosis through the activation of caspases 3 and 7.[1] Notably, the cytotoxic effects of obtusaquinone are not strictly dependent on the p53 status of the glioblastoma cells, as p53-mutant cells also exhibit sensitivity to the compound.[1][2]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Treatment with obtusaquinone results in the activation of components of the MAPK signaling pathway, specifically an increase in the phosphorylation of Erk1/2 and c-Jun N-terminal kinase (JNK).[2][5] However, studies using inhibitors for these pathways have indicated that their activation is likely a secondary or "bystander" effect of the intense oxidative stress rather than a primary driver of OBT-induced cell death.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of obtusaquinone on glioblastoma cells.

Table 1: In Vitro Cytotoxicity of Obtusaquinone in Glioblastoma Cell Lines

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| U87 | Gluc Activity | 2.5 | ~63% decrease in activity after 24h | [1] |

| U251 | Gluc Activity | 2.5 | ~82% decrease in activity after 24h | [1] |

| Gli36 | Gluc Activity | 2.5 | ~96-98% decrease in activity after 24h | [1] |

| Primary GBM Cells | Gluc Activity | 2.5 | ~96-98% decrease in activity after 24h | [1] |

| U87 | Colony Formation | 0.5 | Complete abrogation of colony formation | [1] |

Table 2: Pro-Apoptotic Effects of Obtusaquinone

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| U87 | Caspase 3/7 Assay | Not specified | Fold increase compared to control | [1] |

Table 3: In Vivo Efficacy of Obtusaquinone in Glioblastoma Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| U251 Intracranial | Obtusaquinone vs. Control | 1.367 ratio of median survival (p=0.008) | [1][2] |

| Pediatric HGG Orthotopic | Obtusaquinone vs. Control | Markedly reduced tumor growth, significant increase in survival | [5][6] |

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. Targeting Cancer Cells With the Natural Compound Obtusaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obtusaquinone: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural compound obtusaquinone targets pediatric high-grade gliomas through ROS-mediated ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Preliminary Investigation of Obtusaquinone Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicological findings for obtusaquinone, a naturally occurring quinone methide. The document focuses on its cytotoxic effects, particularly in the context of cancer cell lines, and elucidates its primary mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Executive Summary

Obtusaquinone (OBT) has demonstrated potent cytotoxic activity against a range of cancer cell lines, with a notable selectivity for malignant cells over normal, healthy cells.[1] The primary mechanism of this toxicity is the induction of oxidative stress through the disruption of the Keap1-Nrf2 signaling pathway.[2][3] This leads to an accumulation of reactive oxygen species (ROS), subsequent DNA damage, and ultimately, apoptotic cell death.[1][2] In vivo studies in murine models have shown that obtusaquinone can inhibit tumor growth and prolong survival, highlighting its potential as an anti-cancer therapeutic.[1]

Quantitative Toxicological Data

The cytotoxic effects of obtusaquinone have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 24 hours of treatment, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | ~2.5 |

| U251 | Glioblastoma | <2.5 |

| Gli36 | Glioblastoma | <2.5 |

| Primary GBM Cells | Glioblastoma | <2.5 |

| MDA-MB-231 | Breast Cancer | 1.8 |

| A549 | Lung Cancer | ~2.2 |

| HCT116 | Colon Cancer | ~2.2 |

| PC3 | Prostate Cancer | ~2.2 |

| HeLa | Cervical Cancer | ~2.2 |

| K562 | Leukemia | ~2.2 |

| HL-60 | Leukemia | ~2.2 |

| Panc-1 | Pancreatic Cancer | ~2.2 |

Table 1: IC50 values of obtusaquinone in various human cancer cell lines after 24 hours of exposure. Data extracted from a study by Badr et al. (2013).[1]

Notably, obtusaquinone has shown reduced toxicity in normal human cell lines, including human cortical neurons and hepatocytes, suggesting a therapeutic window for its anti-cancer effects.[1] One study reported that after 24 hours of treatment, obtusaquinone exhibited over 70% decrease in cell viability across 12 different cancer cell lines with an average IC50 of approximately 2.2 µM, while showing less toxicity on six different normal cell lines.[1]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Obtusaquinone exerts its cytotoxic effects by targeting the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress.

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low.

Obtusaquinone, an electrophile, reacts with cysteine residues on the Keap1 protein.[2][3] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination of Nrf2.[2][3] As a result, newly synthesized Nrf2 is stabilized and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those involved in glutathione (B108866) synthesis and ROS detoxification. However, the rapid and overwhelming production of ROS induced by obtusaquinone appears to surpass the cell's antioxidant capacity, leading to significant oxidative stress, DNA damage, and the initiation of the apoptotic cascade.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the toxicological assessment of obtusaquinone.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methods described in the investigation of obtusaquinone's effect on glioblastoma cells.[1]

Objective: To determine the cytotoxic effect of obtusaquinone on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Obtusaquinone (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of obtusaquinone in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of obtusaquinone or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the obtusaquinone concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on the flow cytometry analysis performed in studies of obtusaquinone-induced apoptosis.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with obtusaquinone.

Materials:

-

Cancer cells treated with obtusaquinone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of obtusaquinone for the desired time period (e.g., 16 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Immunoblotting

This protocol is designed to detect changes in protein expression in the Keap1-Nrf2 pathway following obtusaquinone treatment.[2]

Objective: To analyze the protein levels of Keap1 and Nrf2, as well as downstream markers of apoptosis.

Materials:

-

Cancer cells treated with obtusaquinone

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Keap1, anti-Nrf2, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with obtusaquinone, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Conclusion

The preliminary investigation into the toxicity of obtusaquinone reveals a promising profile for a potential anti-cancer agent. Its mechanism of action, centered on the induction of oxidative stress through the Keap1-Nrf2 pathway, provides a clear rationale for its selective cytotoxicity towards cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells.[1] The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of obtusaquinone and its analogs. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

The Effect of Obtusaquinone on Cellular Glutathione Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obtusaquinone (OBT), a natural compound, has demonstrated potent antineoplastic properties by inducing oxidative stress in cancer cells. A primary mechanism underlying this effect is the significant modulation of cellular glutathione (B108866) (GSH) levels. This technical guide provides an in-depth analysis of the impact of obtusaquinone on glutathione homeostasis, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved. Obtusaquinone has been shown to rapidly decrease total cellular glutathione levels and increase its oxidized form (GSSG), leading to a state of redox imbalance that promotes apoptosis in cancer cells.[1] The compound's reactivity with thiol groups, including direct interaction with glutathione, and its influence on the Keap1-Nrf2 signaling pathway are central to its mechanism of action.[2][3][4][5]

Quantitative Impact of Obtusaquinone on Glutathione Levels

Obtusaquinone treatment leads to a quantifiable reduction in cellular glutathione levels and a shift in the redox balance towards an oxidized state. The following tables summarize the key quantitative findings from studies on various cancer cell lines.

Table 1: Effect of Obtusaquinone on Total Glutathione (GSH) Levels

| Cell Line | Obtusaquinone Concentration (µM) | Treatment Duration (hours) | Change in Total GSH Levels (%) | Reference |

| U87 | 2.5 | 3 | -25% | [1] |

| U87 | 2.5 | 6 | -40% | [1] |

| U251 | 10 | 1 | Depletion Detected | [1] |

| MDA-MB231 Br | Not specified | Not specified | Decrease Observed | [1] |

Table 2: Effect of Obtusaquinone on Oxidized Glutathione (GSSG) Levels and GSH/GSSG Ratio

| Cell Line | Obtusaquinone Concentration (µM) | Treatment Duration (hours) | Change in GSSG Levels | Change in GSH/GSSG Ratio | Reference |

| U87 | 2.5 | 6 | Increase Observed | Major Decrease | [1] |

| MDA-MB231 Br | Not specified | Not specified | ~3-fold Increase | Not specified | [1] |

Experimental Protocols

The following sections outline the methodologies employed in the cited research to investigate the effects of obtusaquinone on cellular glutathione.

Cell Culture and Treatment

-

Cell Lines: Glioblastoma (U87, U251) and breast cancer (MDA-MB231 Br) cell lines were utilized.[1]

-

Culture Conditions: Cells were maintained in appropriate culture media and conditions (specifics not detailed in the provided search results).

-

Obtusaquinone Treatment: Obtusaquinone was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the specified concentrations and for the indicated durations.[1]

-

Antioxidant Co-treatment: In some experiments, cells were co-treated or pre-treated with antioxidants such as N-acetylcysteine (NAC) (e.g., 3mM), dithiothreitol (B142953) (DTT) (e.g., 1mM), or L-glutathione to assess the role of oxidative stress.[1]

Glutathione Quantification

A biochemical assay was used to measure the levels of total glutathione (GSH) and its oxidized form (GSSG).[1]

-

Cell Lysis: Treated and control cells were harvested and lysed to release intracellular contents.

-

GSH and GSSG Measurement: Commercially available glutathione assay kits were likely used for the colorimetric or fluorometric quantification of GSH and GSSG. These kits typically involve a reaction where GSH is enzymatically recycled, and the rate of a color or fluorescence-producing reaction is proportional to the glutathione concentration. To measure GSSG specifically, total GSH is first measured, then a reagent is used to block reduced GSH before reducing GSSG to GSH and re-measuring. The GSSG concentration is then calculated by subtraction.

-

Data Normalization: Glutathione levels were likely normalized to the total protein concentration of the cell lysates to account for variations in cell number.

Western Blot Analysis

Western blotting was employed to analyze the protein levels of key components of the Nrf2 signaling pathway, such as Keap1.[3][4]

-

Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the target proteins (e.g., anti-Keap1) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Obtusaquinone's effect on glutathione is multifaceted, involving direct chemical interaction and modulation of a key regulatory pathway for cellular antioxidant response.

Direct Interaction with Glutathione